

what is the structure of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

Cat. No.: B1363798

[Get Quote](#)

An In-depth Technical Guide to the Structure, Reactivity, and Application of **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine**

Abstract: This technical guide provides a comprehensive overview of **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine**, a key heterocyclic building block in modern medicinal chemistry. We will dissect its core chemical structure, predict its spectroscopic signatures, and explore the nuanced reactivity profile that makes it a valuable reagent. The guide details a representative synthetic protocol for its application in nucleophilic aromatic substitution (SNAr) reactions and contextualizes its importance through its role in the development of targeted therapeutics, such as Janus kinase (JAK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile scaffold.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen-rich, electron-deficient nature provides a versatile platform for introducing diverse functionalities and tuning physicochemical properties. **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine** (CAS No. 355829-23-1) is a highly functionalized pyrimidine derivative that has garnered significant interest as a starting material for complex molecular targets. The strategic placement of its four distinct substituents—a reactive chloro leaving group, an electron-donating dimethylamino group, and an electron-

withdrawing fluoro group—creates a unique electronic environment that dictates its reactivity and utility in the synthesis of high-value compounds, particularly in the realm of protein kinase inhibitors.

Elucidation of the Core Chemical Structure Systematic Nomenclature and Identifiers

The structure of the molecule is precisely described by its IUPAC name: 2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine. This name systematically maps the substituents to the pyrimidine core.

Identifier	Value
CAS Number	355829-23-1 [1] [2] [3] [4]
Molecular Formula	C ₆ H ₇ ClFN ₃
Molecular Weight	175.59 g/mol [3]
SMILES	CN(C)C1=NC(Cl)=NC=C1F
InChI	InChI=1S/C6H7ClFN3/c1-11(2)6-4(8)3-9-5(7)10-6/h3H,1-2H3

2D and 3D Structural Representations

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. 2D Chemical Structure of **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine**.

Key Structural Features and Their Electronic Influence

The molecule's utility is a direct consequence of the interplay between its functional groups:

- Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The nitrogen atoms are electron-withdrawing, making the ring π -deficient and susceptible to nucleophilic attack.
- C2-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving group, particularly because its position is flanked by two electron-withdrawing ring nitrogens, which stabilize the transition state of a nucleophilic aromatic substitution (SNAr) reaction.
- C4-Dimethylamino Group: This group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the pyrimidine ring, which can modulate the reactivity at other positions.
- C5-Fluoro Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through induction (-I effect). This effect further activates the ring towards nucleophilic attack, making the C2-chloro group more labile.

The combination of a strong electron-withdrawing group (fluoro) and an electron-donating group (dimethylamino) on the pyrimidine ring creates a "push-pull" electronic system that finely tunes the reactivity of the C2 position for selective substitution.

Predicted Spectroscopic and Analytical Characterization

While specific, published spectral data for this exact compound are not readily available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Predicted Spectroscopic Data

¹ H NMR	δ (ppm)
~8.0-8.2	
~3.1-3.3	
¹³ C NMR	δ (ppm)
~160-165	
~155-160	
~145-155 (d)	
~140-145 (d)	
~35-40	
¹⁹ F NMR	δ (ppm)
-120 to -140	

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and isotopic pattern.

- Expected Molecular Ion (M^+): A peak at m/z 175.
- Isotopic Pattern: A characteristic $M+2$ peak at m/z 177 with approximately one-third the intensity of the M^+ peak, which is definitive for the presence of a single chlorine atom.
- Key Fragment: Loss of a chlorine radical ($\cdot Cl$) to give a fragment at m/z 140.

Reactivity Profile and Synthetic Utility

The Cornerstone of Reactivity: SNAr at C2

The dominant reaction pathway for this molecule is the nucleophilic aromatic substitution (SNAr) at the C2 position. The pyrimidine ring, being electron-deficient, facilitates this reaction, which typically proceeds through a two-step addition-elimination mechanism involving a stabilized anionic intermediate (Meisenheimer complex).[\[5\]](#)[\[6\]](#)

The C2 position is exceptionally activated for substitution due to:

- Adjacent Nitrogens: The two ring nitrogens at positions 1 and 3 act as powerful electron sinks, stabilizing the negative charge developed in the Meisenheimer intermediate.
- C5-Fluoro Group: The inductive electron-withdrawing nature of the fluorine at C5 further depletes the ring of electron density, enhancing the rate of nucleophilic attack.
- Good Leaving Group: The chloride ion is an effective leaving group, readily departing to restore the aromaticity of the ring in the final step.

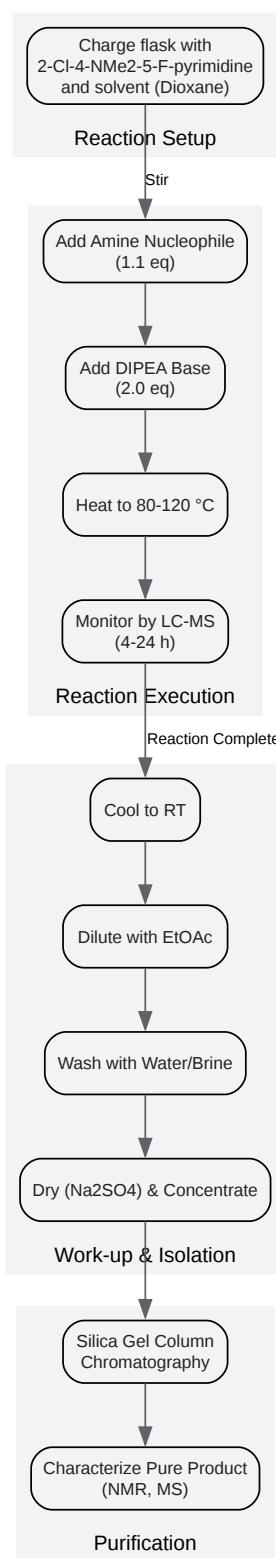
A Representative Synthetic Protocol: SNAr with an Amine

This protocol describes a general procedure for the reaction of **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine** with a generic primary or secondary amine, a common step in the synthesis of kinase inhibitors.^[7]

Objective: To synthesize 2-(Alkyl/Arylamino)-4-(dimethylamino)-5-fluoropyrimidine.

Materials:

- **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine** (1.0 equiv)
- Desired amine (R^1R^2NH) (1.1 - 1.5 equiv)
- Diisopropylethylamine (DIPEA) or Potassium Carbonate (K_2CO_3) (2.0 - 3.0 equiv)
- Solvent: N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile (ACN)


Step-by-Step Methodology:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine** (1.0 equiv) and the chosen solvent (e.g., Dioxane, 5-10 mL per mmol of substrate).
- Addition of Reagents: Add the amine nucleophile (1.1 equiv) to the solution, followed by the base, DIPEA (2.0 equiv). The base is crucial to scavenge the HCl generated during the

reaction.

- Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
- Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted pyrimidine.

Experimental Workflow Diagram

Figure 2. S_NAr Experimental Workflow[Click to download full resolution via product page](#)

Caption: A flowchart of the typical experimental procedure for S_NAr .

Applications in Medicinal Chemistry

The 2-amino-4-substituted-5-fluoropyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Scaffold for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases that are essential for signaling from cytokine receptors. The JAK-STAT signaling pathway is pivotal for hematopoiesis and immune response. Gain-of-function mutations, such as the JAK2-V617F mutation, are drivers of myeloproliferative neoplasms (MPNs).^[7]

Consequently, JAK2 is a prime therapeutic target. Many potent JAK2 inhibitors utilize a pyrimidine core to mimic the adenine hinge-binding region of ATP. The inhibitor AZD1480, for instance, was developed from a 5-chloro-N2-substituted-N4-pyrazolyl-pyrimidine-2,4-diamine scaffold, highlighting the utility of related chloro-pyrimidine starting materials in accessing this class of drugs.^{[7][8]} The **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine** scaffold provides a direct entry point for synthesizing libraries of related compounds to optimize potency, selectivity, and pharmacokinetic properties.

Simplified JAK-STAT Signaling Pathway

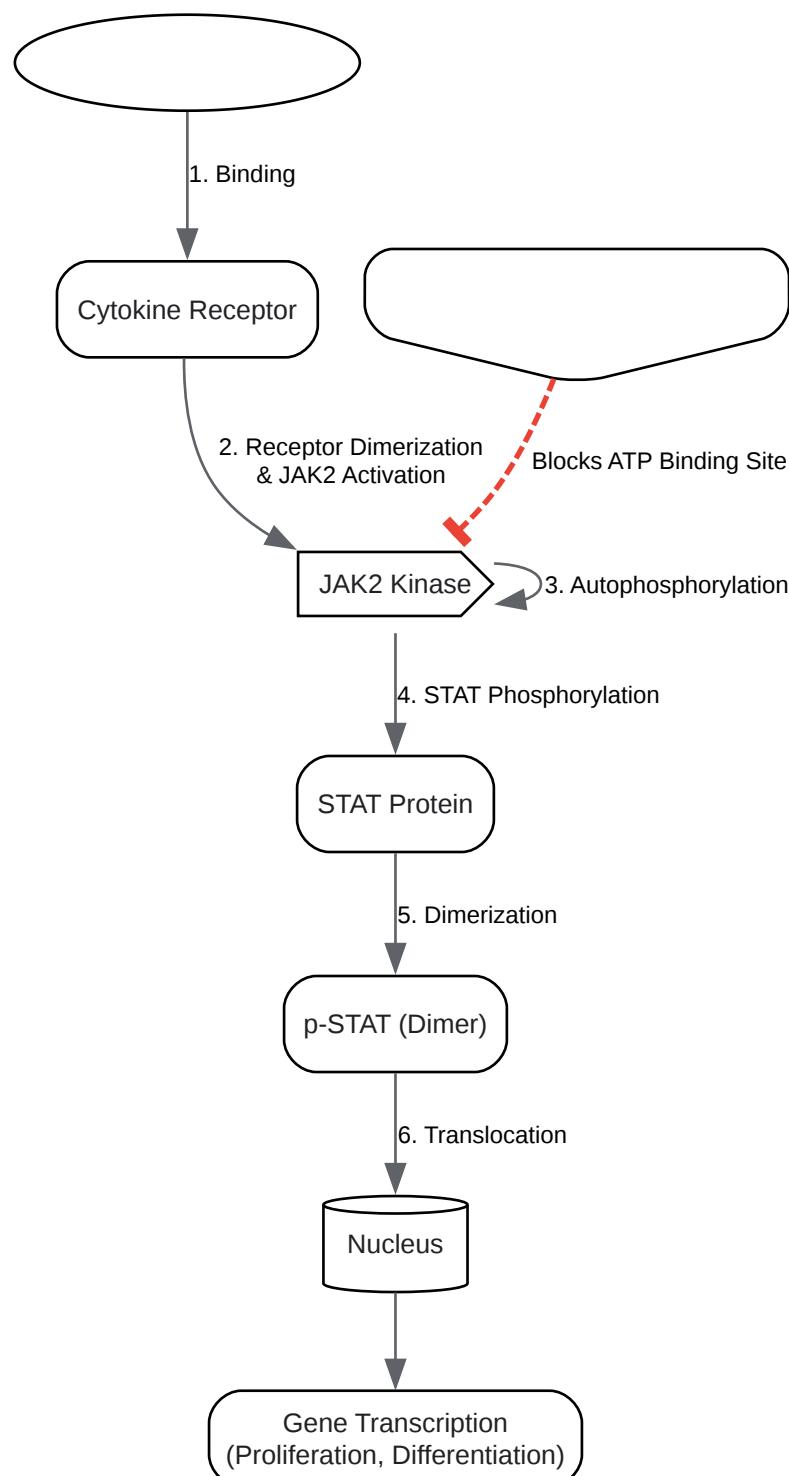


Figure 3. Inhibition of the JAK-STAT Pathway

[Click to download full resolution via product page](#)

Caption: A diagram of JAK-STAT signaling and the point of therapeutic intervention.

Conclusion

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is more than just a chemical compound; it is a strategically designed tool for synthetic and medicinal chemists. Its structure is a masterclass in the electronic tuning of a heterocyclic core. The interplay of its chloro, dimethylamino, and fluoro substituents renders the C2 position highly susceptible to selective nucleophilic aromatic substitution, providing a reliable and versatile method for constructing complex molecular architectures. As demonstrated by its relevance to the synthesis of kinase inhibitors for critical targets like JAK2, this pyrimidine building block will undoubtedly continue to play a vital role in the discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. 355829-23-1 | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine - 科邦特化工 [capotchem.cn]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [what is the structure of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363798#what-is-the-structure-of-2-chloro-4-dimethylamino-5-fluoropyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com